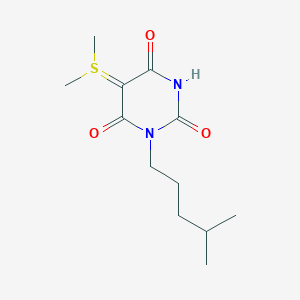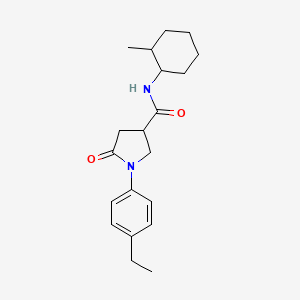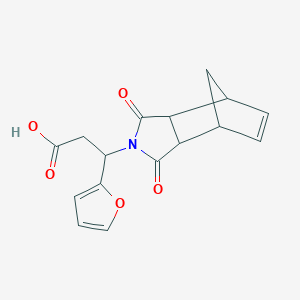![molecular formula C18H24ClNOS B11511652 8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11511652.png)
8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules like 8-tert-butyl-1-oxaspiro[4.5]decan-2-one . Compared to these, 8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of the thia-azaspiro moiety and the chlorophenyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24ClNOS |
|---|---|
Molecular Weight |
337.9 g/mol |
IUPAC Name |
8-tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C18H24ClNOS/c1-17(2,3)13-7-9-18(10-8-13)20(16(21)12-22-18)15-6-4-5-14(19)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
InChI Key |
MCFWJZMZMHGIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)

![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)

![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)
![ethyl 1-{[5-(benzyloxy)-3-methyl-1H-indol-2-yl]carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11511607.png)
![(2-Ethylbutyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B11511619.png)
![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)

